tert-Butylphosphonic acid (TBPA) acts as a ligand in the formation of coordination complexes with various metals. Its ability to bind metals through its phosphonate group makes it a valuable tool for chemists studying coordination chemistry. For example, research has shown that TBPA can react with vanadium(III) trichloride in the presence of specific ligands like 1,10-phenanthroline to form dinuclear vanadium(IV) complexes []. These complexes exhibit interesting properties and are being explored for their potential applications in catalysis and material science.
TBPA finds use as a reagent in various organic synthesis reactions. Its acidic nature allows it to participate in reactions like esterification and dehydration. Additionally, the bulky tert-butyl group attached to the phosphorous atom can influence the reaction outcome by providing steric hindrance. Research suggests that TBPA can be used as a catalyst for the synthesis of specific organic compounds, such as pyrazole derivatives [].
The unique properties of TBPA make it a potential candidate for the development of novel materials. Studies have explored the incorporation of TBPA into ion exchange resins for the selective removal of metal ions from solutions []. Additionally, research suggests that TBPA can be used as a flame retardant due to its ability to act as a phosphorus source, which can quench free radicals and prevent fire propagation [].
Beyond the mentioned areas, preliminary research suggests that TBPA may have applications in various other fields, including:
Tert-Butylphosphonic acid is an organophosphorus compound with the chemical formula . This compound features a phosphorus atom bonded to a tert-butyl group, making it a phosphonic acid derivative. Tert-Butylphosphonic acid is recognized for its stability and versatility in various
Tert-Butylphosphonic acid exhibits significant biological activity, particularly in biochemical pathways. It interacts with nucleobases such as cytosine and adenine, forming hydrogen-bonded supramolecular motifs. This interaction can influence cellular processes, including gene expression and cellular metabolism. The compound's ability to form complexes with metal ions also positions it as a crucial ligand in enzymatic reactions .
Tert-Butylphosphonic acid is soluble in water and various organic solvents, including alcohols and ethers, which facilitates its use in biological systems.
Tert-Butylphosphonic acid can be synthesized through several methods:
Tert-Butylphosphonic acid finds diverse applications across multiple fields:
Studies indicate that tert-butylphosphonic acid can interact with various biomolecules, influencing biochemical pathways. Its ability to form complexes with metal ions is crucial for many enzymatic reactions. Furthermore, its interactions with nucleobases suggest potential roles in nucleic acid chemistry, affecting DNA and RNA structure and function .
Tert-butylphosphonic acid shares similarities with other organophosphorus compounds but possesses unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Butylphosphonic Acid | C4H11O3P | Lacks the tert-butyl group; used primarily in similar applications but less stable. |
Phosphoric Acid | H3PO4 | A stronger acid; used widely in fertilizers but does not have the same stability as tert-butylphosphonic acid. |
Diphenylphosphinic Acid | C12H15O2P | Contains phenyl groups; used in different catalytic processes compared to tert-butylphosphonic acid. |
Tert-butylphosphonic acid's stability, solubility, and ability to form strong hydrogen bonds distinguish it from these similar compounds, making it particularly useful in catalysis and biochemical applications .
tert-Butylphosphonic acid was first synthesized through reactions involving tert-butyl chloride and phosphorus trichloride, followed by hydrolysis. Early methods focused on optimizing yields and purity, with challenges arising from competing side reactions, such as the formation of tri-tert-butyl phosphate during synthesis. The development of more efficient protocols, including the use of potassium tert-butoxide as a base, improved yields and reduced byproduct formation.
tert-Butylphosphonic acid gained prominence in pharmaceutical chemistry as a precursor for nucleotide analogs. For example, its role in the synthesis of tenofovir, an antiretroviral drug, demonstrated its utility in forming oxymethyl phosphonate intermediates. Additionally, it serves as a catalyst in transesterification reactions and gas-phase polymerizations.
The proton nuclear magnetic resonance spectroscopy of tert-butylphosphonic acid reveals distinctive spectral features that reflect the unique hydrogen bonding characteristics and molecular aggregation behavior of this compound. Studies conducted at low temperatures (130 K) in deuterated fluoroform-dichlorofluoromethane (CDF₃/CDF₂Cl) mixtures provide the most detailed spectroscopic information due to the suppression of rapid chemical exchange processes [1] [2].
The ¹H NMR spectrum exhibits several characteristic signals. The most prominent features appear in the downfield region, where two distinct doublets are observed at chemical shifts of approximately 11.9 and 11.8 ppm. These signals correspond to the hydroxyl protons of the phosphonic acid group, which are involved in strong hydrogen bonding interactions within tetrameric cage-like structures [1] [2]. The appearance of two separate signals rather than a single averaged resonance indicates that the hydrogen bonding protons are not equivalent on the nuclear magnetic resonance timescale at 130 K, suggesting slow chemical exchange between different hydrogen bonding environments.
The coupling patterns observed for these hydroxyl protons are particularly informative. Both signals appear as doublets with ²J(P,H) coupling constants of 10.3 Hz and 11.7 Hz, respectively, indicating direct scalar coupling between the phosphorus nucleus and the bridging hydroxyl protons [1] [2]. This coupling pattern is consistent with the presence of P-OH groups where the protons are in close proximity to the phosphorus center.
In the aliphatic region, the spectrum displays a complex multiplet centered at approximately 1.1 ppm, which corresponds to the nine equivalent methyl protons of the tert-butyl group. This signal exhibits ³J(P,H) coupling with a coupling constant of 17.4 Hz, demonstrating through-bond coupling between the phosphorus nucleus and the methyl protons via the intervening carbon atoms [1] [2]. The relatively large magnitude of this three-bond coupling constant reflects the electronegativity of the phosphorus center and its influence on the electronic environment of the tert-butyl substituent.
Temperature-dependent studies reveal that the chemical shifts of all proton signals exhibit a linear dependence on temperature, with the ¹H NMR chemical shifts changing by approximately 0.014 ppm per 10 K temperature change [1] [2]. This temperature dependence is attributed to the dynamic nature of the hydrogen bonding network and the temperature-dependent dielectric constant of the solvent system.
The spectral analysis demonstrates that tert-butylphosphonic acid exists primarily as highly ordered tetrameric cage-like structures held together by eight hydrogen bonds. Each phosphonic acid molecule participates in hydrogen bonding with three other molecules, forming two hydrogen bonds as a proton donor and two as a proton acceptor [1] [2]. The formal symmetry of these tetrameric assemblies is C₂, though the overall structure resembles a slightly distorted tetrahedron.
The phosphorus-31 nuclear magnetic resonance spectroscopy of tert-butylphosphonic acid provides critical information about the electronic environment of the phosphorus center and its involvement in intermolecular interactions. The ³¹P NMR spectrum recorded at 130 K in CDF₃/CDF₂Cl solvent system shows a single resonance at approximately 43.8 ppm when referenced to 85% phosphoric acid [1] [2].
The vibrational spectroscopy of tert-butylphosphonic acid reveals a complex pattern of absorption bands that reflect the diverse bonding environments and intermolecular interactions present in this compound. The infrared and Raman spectra provide complementary information about the molecular structure and hydrogen bonding characteristics of phosphonic acids [3] [4] [5].
The phosphoryl stretching vibration (P=O) appears as a strong absorption band in the region around 1200-1260 cm⁻¹ in both infrared and Raman spectra. This frequency range is characteristic of phosphonic acids and reflects the double bond character of the phosphorus-oxygen interaction. The exact position of this band is sensitive to the hydrogen bonding environment and typically shifts to lower frequencies upon formation of hydrogen bonded aggregates [3] [4] [6].
The phosphonic acid hydroxyl stretching vibrations (P-OH) give rise to medium intensity bands at approximately 925 cm⁻¹. These vibrations are particularly sensitive to hydrogen bonding interactions and undergo significant frequency shifts and broadening upon aggregate formation. The frequency of these vibrations provides direct information about the strength of hydrogen bonding interactions in the crystalline or solution phase [3] [4] [6].
In hydrogen-bonded systems, the hydroxyl stretching vibrations appear as broad, intense absorptions spanning the range from 2400 to 3200 cm⁻¹. This extensive broadening is characteristic of strong hydrogen bonding interactions and reflects the distribution of hydrogen bond strengths within the aggregate structures. The broad nature of these bands makes them easily distinguishable from the sharper absorptions of free hydroxyl groups [3] [4] [7].
The carbon-oxygen stretching vibrations associated with the phosphonate group appear in the region around 1000-1100 cm⁻¹. These vibrations are relatively unaffected by hydrogen bonding interactions and serve as useful internal standards for spectral analysis. The frequency and intensity of these bands provide information about the covalent bonding characteristics of the phosphorus-oxygen framework [3] [4] [6].
The tert-butyl substituent contributes several characteristic vibrational modes to the spectrum. The carbon-hydrogen stretching vibrations appear as medium intensity bands in the region 2870-2970 cm⁻¹, while the corresponding bending vibrations are observed at 1360-1480 cm⁻¹. These alkyl vibrations are generally unaffected by hydrogen bonding interactions and provide structural information about the substituent group [3] [4] [8].
The hydroxyl deformation vibrations appear in the range 1300-1600 cm⁻¹ and are sensitive to the hydrogen bonding environment. The frequency and intensity of these modes provide information about the geometry and strength of hydrogen bonding interactions. These vibrations often overlap with other deformation modes, making their assignment challenging in complex spectra [3] [4] [6].
The phosphorus-carbon stretching vibrations appear as medium intensity bands in the region 600-800 cm⁻¹. These vibrations are characteristic of the covalent bond between phosphorus and the tert-butyl carbon and are generally unaffected by hydrogen bonding interactions. The frequency of these modes provides information about the bond strength and electronic environment of the phosphorus center [3] [4] [6].
Low-frequency vibrations below 600 cm⁻¹ include various deformation modes of the phosphonate group and intermolecular vibrations associated with the hydrogen bonding network. These modes are often difficult to assign definitively but provide information about the overall molecular framework and intermolecular interactions [3] [4] [6].
The formation of hydrogen bonded aggregates in tert-butylphosphonic acid produces characteristic changes in the vibrational spectra that serve as diagnostic indicators of intermolecular interactions. The most dramatic effects are observed in the hydroxyl stretching region, where the formation of hydrogen bonds leads to significant frequency shifts, intensity changes, and band broadening [3] [4] [7] [9].
The hydroxyl stretching vibrations of free phosphonic acid groups typically appear as sharp bands in the region 3400-3600 cm⁻¹. Upon hydrogen bond formation, these vibrations undergo substantial red shifts and broadening, with the hydrogen-bonded hydroxyl stretches appearing as broad, intense absorptions extending from approximately 2400 to 3200 cm⁻¹ [3] [4] [7]. The magnitude of the frequency shift is directly related to the strength of the hydrogen bonding interaction, with stronger bonds producing larger shifts.
The broad nature of the hydrogen-bonded hydroxyl stretching absorptions reflects the distribution of hydrogen bond strengths within the aggregate structures. In the case of tert-butylphosphonic acid tetramers, the presence of two types of hydrogen bonds (those within dimeric units and those between dimeric units) leads to a complex absorption envelope that encompasses contributions from multiple hydrogen bonding environments [1] [2] [7].
The phosphoryl stretching vibration (P=O) also exhibits sensitivity to hydrogen bonding interactions. In hydrogen-bonded systems, this vibration typically shifts to lower frequencies due to the weakening of the phosphorus-oxygen double bond character upon hydrogen bond formation. The frequency shift is generally smaller than that observed for hydroxyl stretches but provides valuable information about the extent of hydrogen bonding at the phosphoryl oxygen [3] [4] [6].
The phosphonic acid hydroxyl stretching vibrations (P-OH) at approximately 925 cm⁻¹ show moderate sensitivity to hydrogen bonding effects. These vibrations may shift to lower frequencies and broaden upon aggregate formation, though the changes are generally less dramatic than those observed for the hydroxyl stretching fundamentals [3] [4] [6].
Intensity changes accompany the frequency shifts observed upon hydrogen bond formation. The hydrogen-bonded hydroxyl stretching absorptions typically show enhanced intensity compared to the free hydroxyl stretches, reflecting the increased dipole moment change associated with the hydrogen bonding interaction. This intensity enhancement is particularly pronounced for strong hydrogen bonds [3] [4] [7].
The vibrational spectra of tert-butylphosphonic acid aggregates also exhibit coupling between vibrational modes that are not coupled in the monomer. This coupling arises from the close proximity of vibrational chromophores in the hydrogen-bonded structures and can lead to the appearance of combination bands and overtones that are not observed in the spectra of isolated molecules [3] [4] [7].
Temperature-dependent vibrational spectroscopy reveals that the hydrogen bonding effects on vibrational frequencies are thermally sensitive. As temperature increases, the hydrogen bonds weaken, leading to blue shifts in the hydrogen-bonded hydroxyl stretching absorptions and corresponding changes in other hydrogen bond-sensitive modes. These temperature effects provide insight into the thermodynamics of hydrogen bonding interactions [3] [4] [7].
The analysis of hydrogen bonding effects on vibrational spectra can be used to determine the strength of hydrogen bonding interactions quantitatively. Empirical correlations between frequency shifts and hydrogen bond energies have been developed for various types of hydrogen bonded systems, allowing the spectroscopic data to be used to estimate thermodynamic parameters [3] [4] [7] [9].
The mass spectrometric analysis of tert-butylphosphonic acid employs electrospray ionization (ESI) to generate intact molecular ions and characteristic fragmentation patterns that provide structural information about the compound and its aggregation behavior. ESI-MS is particularly well-suited for the analysis of phosphonic acids due to their polar nature and tendency to form stable ions in solution [1] [10] [11] [12].
The molecular ion of tert-butylphosphonic acid appears at m/z 138 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺. The base peak in the mass spectrum typically corresponds to the deprotonated molecular ion [M-H]⁻ at m/z 137 in negative ion mode, which is generally more stable and intense due to the acidic nature of the phosphonic acid group [1] [10] [11] [12].
The electrospray ionization process readily generates anionic species of various aggregation states, reflecting the hydrogen bonding behavior observed in solution. The mass spectra show characteristic peaks corresponding to deprotonated monomers, dimers, trimers, and higher oligomers of the general formula [(tBuPO₃H₂)ₙ-H]⁻ where n ranges from 1 to 7 [1] [10]. The dimer at m/z 275 [(tBuPO₃H₂)₂-H]⁻ and trimer at m/z 413 [(tBuPO₃H₂)₃-H]⁻ are particularly prominent and stable species in the mass spectra.
Density functional theory calculations support the experimental observations and indicate that the dimer and trimer anionic species are energetically favored structures. The calculated hydrogen bond energy for the dimeric anion is approximately 83 kJ mol⁻¹, which is significantly higher than the corresponding neutral species due to the enhanced electrostatic interactions in the charged system [1] [10].
The fragmentation patterns of tert-butylphosphonic acid under collision-induced dissociation conditions provide valuable structural information. The most common fragmentation pathway involves the loss of the tert-butyl group, leading to fragment ions that retain the phosphonic acid functionality. Additional fragmentation can occur through cleavage of the phosphorus-carbon bond, producing fragments containing phosphate or phosphite groups [11] [13] [12].
The instrumental conditions significantly affect the observed mass spectral patterns. At low nozzle potentials (approximately 20 V), the spectra are dominated by intact molecular ions and stable aggregates with minimal fragmentation. Higher nozzle potentials (80-150 V) promote collision-induced dissociation, leading to the formation of fragment ions and the breakdown of larger aggregates [11] [13] [14].
The pH of the solution has a profound effect on the degree of deprotonation observed in the mass spectra. Under acidic conditions, the compound exists primarily as neutral species with limited ionization, while basic conditions favor the formation of multiply deprotonated species. The optimal pH for mass spectrometric analysis typically falls in the range of 7-9, where sufficient ionization occurs without excessive fragmentation [11] [12].
The electrospray ionization mass spectra provide evidence for the existence of different aggregation states in solution, though the correlation between solution-phase behavior and gas-phase ion abundances is complex. The removal of a proton from neutral aggregates during the ionization process significantly influences the hydrogen bond strength and cluster structure, making it challenging to use mass spectrometry to study the assembling process of neutral hydrogen-bonded species directly [1] [10].
The mass spectrometric analysis is complemented by tandem mass spectrometry (MS/MS) experiments that provide additional structural information about the fragmentation pathways and connectivity patterns within the molecular structure. These experiments are particularly valuable for confirming the identity of unknown compounds and for studying the stability of different ionization states [11] [13] [12].
Corrosive